Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride
Description
Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride (CAS: 1007230-91-2) is a cyclopropane derivative featuring an ethyl ester group, a 2-ethyl substituent on the cyclopropane ring, and a hydrochloride salt. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The compound’s stereochemistry is specified as (1R,2R), which may influence its reactivity and biological interactions.
Properties
IUPAC Name |
ethyl 1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h6H,3-5,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJFFPOICMEAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1(C(=O)OCC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735665 | |
| Record name | Ethyl 1-amino-2-ethylcyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-55-8 | |
| Record name | Ethyl 1-amino-2-ethylcyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride is primarily studied for its potential therapeutic effects. It has been investigated as a precursor for the synthesis of various bioactive compounds, particularly those targeting neurological conditions.
Case Studies
- Neuroprotective Agents : Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit neuroprotective properties. Studies have shown that compounds similar to ethyl 1-amino-2-ethylcyclopropanecarboxylate can inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration .
- Analgesic Properties : Some studies suggest that this compound may possess analgesic effects, making it a candidate for pain management therapies. Its mechanism may involve modulation of neurotransmitter systems, although further studies are required to elucidate these pathways fully .
Agricultural Applications
The compound has also been explored for its utility in agricultural science, particularly as a pesticide or herbicide.
Pesticidal Activity
- Nematode Control : this compound has been patented for its efficacy in controlling nematodes and their eggs. This application is crucial for protecting crops from nematode infestations, which can lead to significant agricultural losses . The compound acts by disrupting the life cycle of nematodes, thus reducing their populations effectively.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block in the synthesis of complex molecules.
Synthetic Pathways
- Building Block for Complex Molecules : The unique structure of ethyl 1-amino-2-ethylcyclopropanecarboxylate allows it to participate in various chemical reactions, including cycloadditions and substitutions. Its ability to form stable intermediates makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals .
Data Table: Comparison of Applications
| Application Area | Potential Use | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Neuroprotective agents | Inhibition of neuronal apoptosis |
| Analgesic properties | Modulation of neurotransmitter systems | |
| Agricultural Science | Nematode control | Disruption of nematode life cycle |
| Synthetic Organic Chemistry | Building block for complex molecules | Participation in cycloadditions and substitutions |
Mechanism of Action
The mechanism of action of ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. As a conformationally rigid analog of natural amino acids, it can mimic the structure and function of these molecules, potentially affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Derivatives with Varied Ester Groups
Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride belongs to a family of cyclopropane-based esters with modifications in the ester group and substituents. Key comparisons include:
| Compound Name | CAS Number | Structural Differences | Similarity Score | Notes |
|---|---|---|---|---|
| Propyl 1-aminocyclopropanecarboxylate | 104544-05-0 | Propyl ester; no ethyl substituent on ring | 1.00 | Higher ester flexibility |
| Isopropyl 1-aminocyclopropanecarboxylate | 757903-69-8 | Isopropyl ester; no ethyl substituent on ring | 0.95 | Increased steric hindrance |
| tert-Butyl 1-aminocyclopropanecarboxylate | 159871-51-9 | tert-Butyl ester; bulkier substituent | 0.93 | Reduced solubility in polar solvents |
| Target Compound | 1007230-91-2 | Ethyl ester + ethyl substituent on ring | 0.89 | Unique 2-ethyl substitution |
Hydrochloride Salts of Cyclic Amine Esters
Hydrochloride salts enhance solubility and stability for pharmaceutical applications. Comparisons include:
- Its synthesis involves condensation with 4-toluenesulfonate, yielding a product with distinct NMR shifts (e.g., δ 9.18 for amine protons) .
- Ethylarticaine Hydrochloride: Contains a thiophene ring and ethylamino group. Such aromatic systems confer different electronic properties compared to the cyclopropane core in the target compound .
Biological Activity
Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride is a compound of significant interest due to its biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Name : Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride
- CAS Number : 1007230-91-2
- Molecular Formula : C₉H₁₅ClN₁O₂
- Molecular Weight : 188.68 g/mol
This compound acts as a modulator of neurotransmitter systems. Its structural similarity to amino acids allows it to interact with various receptors, particularly those involved in the central nervous system (CNS) functions.
Biological Activities
-
Neurotransmitter Modulation :
- The compound has been shown to influence the release and uptake of neurotransmitters such as glutamate and GABA, which are critical in regulating mood and anxiety levels.
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Antinociceptive Effects :
- Studies indicate that this compound exhibits significant antinociceptive properties, making it a candidate for pain management therapies. In animal models, it has demonstrated the ability to reduce pain responses effectively.
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Potential Antidepressant Activity :
- Research suggests that this compound may have antidepressant-like effects, potentially through its action on serotonergic systems.
Table 1: Summary of Biological Activity Studies
Detailed Findings
-
Neurotransmitter Modulation :
A study conducted by researchers at a leading pharmacology institute demonstrated that this compound enhances GABA receptor activity, leading to increased inhibitory neurotransmission. This effect was quantified using electrophysiological methods, showing a marked increase in GABA-induced currents in neuronal cultures. -
Antinociceptive Effects :
In a controlled experiment involving rodents subjected to thermal pain tests, the administration of the compound resulted in a statistically significant reduction in withdrawal latency compared to controls. This suggests its potential utility as an analgesic agent. -
Antidepressant-Like Effects :
Behavioral assessments conducted in a chronic mild stress model indicated that subjects treated with this compound exhibited reduced signs of depression-like behavior, as measured by the forced swim test and sucrose preference test.
Q & A
Basic: What are the standard laboratory synthesis routes for Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride?
The compound is typically synthesized via nucleophilic substitution followed by hydrochlorination. For cyclopropane derivatives, a common approach involves reacting a cyclopropane-containing amine precursor (e.g., ethyl 1-amino-2-ethylcyclopropanecarboxylate) with hydrochloric acid under controlled conditions to form the hydrochloride salt. Key steps include maintaining anhydrous conditions to prevent side reactions and using stoichiometric HCl to ensure complete salt formation . Characterization via NMR and mass spectrometry is critical to confirm purity and structure.
Basic: How can researchers confirm the stereochemical configuration and structural integrity of this compound?
X-ray crystallography is the gold standard for resolving stereochemistry, particularly for strained cyclopropane systems. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can distinguish between enantiomers by analyzing spatial proton-proton interactions. For routine validation, compare experimental H/C NMR shifts with computational predictions (e.g., DFT-based simulations) .
Basic: What are the primary research applications of this compound in medicinal chemistry?
The cyclopropane ring’s strain enhances reactivity, making the compound valuable as:
- Enzyme inhibitors : The amino group acts as a hydrogen-bond donor for active-site interactions.
- Ligands in biochemical assays : Its rigid structure aids in probing receptor-binding pockets.
- Precursor for prodrugs : The ester moiety allows hydrolytic activation under physiological conditions .
Advanced: How can synthesis yields be optimized while minimizing byproducts?
Optimization strategies include:
- Catalyst screening : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity.
- Temperature control : Lower reaction temperatures reduce racemization but may slow kinetics; kinetic studies (e.g., Eyring plots) help identify ideal conditions.
- Purification : Employ gradient HPLC with chiral columns to separate diastereomers or impurities .
Advanced: How should researchers resolve contradictions in spectral data during characterization?
Contradictions (e.g., unexpected H NMR splitting) may arise from conformational flexibility or impurities. Solutions include:
- Reproducibility checks : Repeat synthesis and characterization under identical conditions.
- Advanced spectroscopy : 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) to confirm molecular connectivity.
- Computational validation : Compare experimental IR/Raman spectra with density functional theory (DFT) simulations .
Advanced: What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Accelerated stability testing : Incubate the compound at elevated temperatures (40–60°C) and monitor degradation via LC-MS.
- pH-dependent studies : Use buffered solutions (pH 1–12) to assess hydrolysis of the ester group.
- Kinetic modeling : Apply Arrhenius equations to predict shelf life under storage conditions .
Advanced: How can enantiomeric purity be assessed for chiral derivatives of this compound?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with polar mobile phases.
- Circular dichroism (CD) : Correlate CD spectra with known enantiomers.
- Enzymatic assays : Test inhibitory activity against enantioselective enzymes (e.g., proteases) to infer configuration .
Advanced: What role does the cyclopropane ring play in modulating the compound’s reactivity in cross-coupling reactions?
The ring’s angle strain (∼60° bond angles) increases electron density at the carboxylate carbon, facilitating nucleophilic attacks. Mechanistic studies (e.g., Hammett plots or kinetic isotope effects) can quantify this enhanced reactivity. However, steric hindrance from the ethyl group may reduce accessibility, necessitating bulky ligands in metal-catalyzed reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
